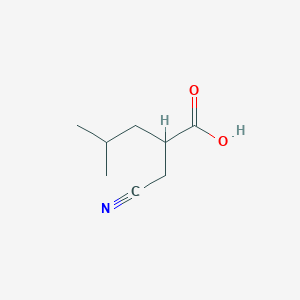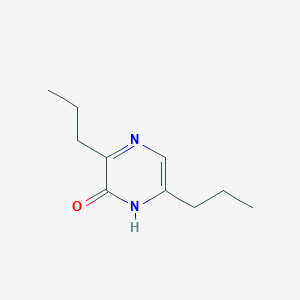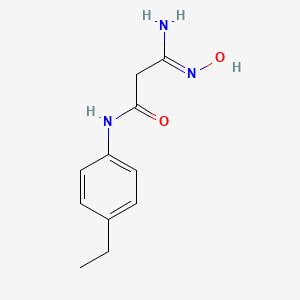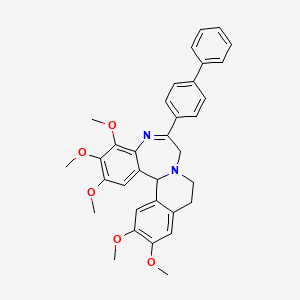
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a biphenyl group and multiple methoxy groups attached to the isoquinoline and benzodiazepine rings
Vorbereitungsmethoden
The synthesis of 6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Biphenyl Group: The biphenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Methoxylation: The methoxy groups are introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.
Cyclization to Form the Benzodiazepine Ring: The final step involves the cyclization of the intermediate compound to form the benzodiazepine ring, typically using a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form, potentially altering its pharmacological properties.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy groups, leading to the formation of hydroxyl derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with GABA receptors in the central nervous system, leading to anxiolytic or sedative effects. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine can be compared with other similar compounds, such as:
6-(4-Biphenylyl)-2-chloro-12,13-dimethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine: This compound has a similar structure but with chloro and dimethoxy groups instead of pentamethoxy groups.
6-(4-Biphenylyl)-3-chloro-12,13-dimethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine: Another similar compound with a chloro group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
82802-94-6 |
|---|---|
Molekularformel |
C34H34N2O5 |
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
2,3,4,12,13-pentamethoxy-6-(4-phenylphenyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C34H34N2O5/c1-37-28-17-24-15-16-36-20-27(23-13-11-22(12-14-23)21-9-7-6-8-10-21)35-31-26(32(36)25(24)18-29(28)38-2)19-30(39-3)33(40-4)34(31)41-5/h6-14,17-19,32H,15-16,20H2,1-5H3 |
InChI-Schlüssel |
WIUJZGWUYXSHFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C3C4=CC(=C(C(=C4N=C(CN3CCC2=C1)C5=CC=C(C=C5)C6=CC=CC=C6)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
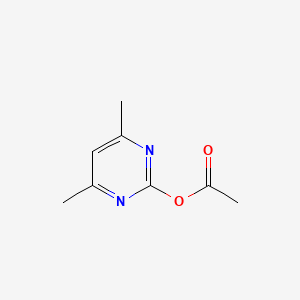
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
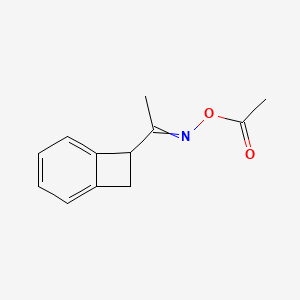
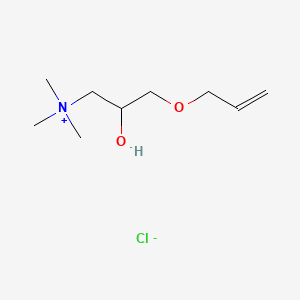
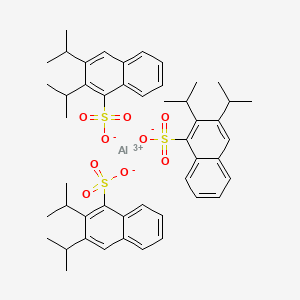
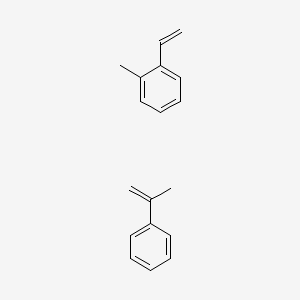
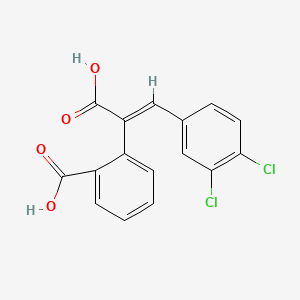
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)

